AS-604850 is a selective inhibitor of phosphoinositide 3-kinase gamma, which plays a critical role in various cellular processes, including immune response and inflammation. This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in inflammatory diseases and cancer.
AS-604850 was developed by the pharmaceutical company Serono (now part of Merck KGaA) and is primarily studied for its effects on immune cell signaling pathways. Its chemical identifier is 648449-76-7, and it is classified as a small molecule inhibitor.
AS-604850 belongs to the class of phosphoinositide 3-kinase inhibitors, specifically targeting the gamma isoform of this enzyme. It is categorized under small-molecule drugs that modulate intracellular signaling pathways.
The synthesis of AS-604850 typically involves the condensation of a thiazolidinedione derivative with a benzodioxole derivative. This reaction is facilitated by specific bases such as sodium hydride or potassium carbonate, often in solvents like dimethylformamide or dimethyl sulfoxide. The reaction conditions usually require elevated temperatures to ensure the formation of the desired product.
AS-604850's molecular structure features a thiazolidinedione core linked to a benzodioxole moiety. This structural configuration is crucial for its biological activity as a phosphoinositide 3-kinase gamma inhibitor.
The compound's molecular formula is CHNOS, with a molecular weight of approximately 301.32 g/mol.
AS-604850 can participate in various chemical reactions, including:
AS-604850 exerts its biological effects by selectively inhibiting phosphoinositide 3-kinase gamma, which is involved in various signaling pathways related to immune cell activation and inflammation. By binding to this enzyme, AS-604850 modulates downstream signaling cascades that affect cell proliferation, survival, and migration.
The inhibition of phosphoinositide 3-kinase gamma leads to decreased production of second messengers such as phosphatidylinositol-(3,4,5)-triphosphate, thereby impacting cellular responses involved in inflammation and immune regulation. The compound has demonstrated an IC50 value of approximately 3.4 µM for phosphoinositide 3-kinase gamma.
AS-604850 appears as a solid at room temperature with good solubility in organic solvents like dimethyl sulfoxide. Its melting point and boiling point data are not extensively documented but are typical for small organic molecules.
AS-604850 has potential applications in scientific research, particularly in studies involving:
AS-604850 ((Z)-5-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidine-2,4-dione) belongs to the thiazolidinedione chemical class. Its molecular weight is 285.22 g/mol (C₁₁H₅F₂NO₄S), featuring three critical pharmacophore elements [1] [6]:
The compound adopts a propeller-shaped conformation, where the benzodioxole group induces a steric clash in PI3Kδ's solvent channel—a key determinant of its γ-isoform selectivity [2]. Its solubility profile includes high DMSO solubility (57 mg/mL) but water insolubility, typical of kinase inhibitors targeting hydrophobic pockets [3] [6].
Table 1: Structural and Biochemical Properties of AS-604850
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₅F₂NO₄S | [1] [6] |
IC₅₀ (PI3Kγ) | 0.25 μM | In vitro kinase assay |
Selectivity (vs. PI3Kα) | 18-fold | [1] |
Selectivity (vs. PI3Kδ/β) | >30-fold | [3] |
ATP-competitivity | Competitive (Kᵢ = 0.18 μM) | [1] |
The development of AS-604850 (early 2000s) coincided with pivotal shifts in PI3K inhibitor design:
AS-604850 represented an early proof-of-concept for PI3Kγ solo inhibition, distinct from dual γ/δ inhibitors (e.g., duvelisib). Its selectivity profile enabled clearer dissection of PI3Kγ-specific immune functions than previous tools [2] [8].
Table 2: Evolution of PI3K Inhibitors with Selectivity for PI3Kγ
Compound | Selectivity Profile | Key Advancement | Clinical/Research Status |
---|---|---|---|
AS-604850 | PI3Kγ (IC₅₀ 0.25 μM) | First ATP-competitive γ-selective tool compound | Preclinical research |
IPI-549 | PI3Kγ (IC₅₀ 16 nM) | Propeller scaffold with alkynyl modification | Phase I/II trials (cancer) |
Duvelisib | PI3Kγ/δ (IC₅₀ 27/2.5 nM) | Dual inhibition for leukocyte suppression | FDA-approved (lymphoma) |
CZC24832 | PI3Kγ (IC₅₀ 25 nM) | Benzothiazole-based, improved CNS penetration | Preclinical |
PI3Kγ is predominantly expressed in leukocytes and regulates myeloid cell chemotaxis, activation, and cytokine release via GPCR signaling [8]. AS-604850's mechanistic rationale encompasses:
Chemotaxis Inhibition:At 1–30 μM, AS-604850 blocks MCP-1-induced monocyte migration (IC₅₀ = 21 μM) by suppressing PKB/Akt and ERK phosphorylation. In eosinophils, it inhibits platelet-activating factor (PAF)-driven chemotaxis but not eotaxin responses, confirming pathway specificity [3] [6].
Immune Microenvironment Modulation:In experimental autoimmune encephalomyelitis (EAE) models, AS-604850 (10–100 mg/kg oral) reduced CNS leukocyte infiltration by 31–50%, decreased CCL2/CCL5 chemokines, and preserved myelination—demonstrating utility in neuroinflammation [6] [8].
Synergy with Cancer Immunotherapy:PI3Kγ inhibition reprograms macrophages from immunosuppressive (M2) to inflammatory (M1) phenotypes. AS-604850 analogs (e.g., IPI-549) enhance checkpoint inhibitor efficacy in solid tumors by attenuating myeloid-derived suppressor cell (MDSC) recruitment [8] [10].
Table 3: In Vivo Efficacy of AS-604850 in Disease Models
Disease Model | Dose/Route | Key Findings | Reference |
---|---|---|---|
Thioglycollate-induced peritonitis (mice) | 10 mg/kg (oral) | 31% reduction in neutrophil recruitment | [1] |
RANTES-induced peritonitis (mice) | 42.4 mg/kg ED₅₀ (oral) | Dose-dependent inhibition of neutrophil influx | [1] [3] |
Experimental autoimmune encephalomyelitis (EAE) | 10 mg/kg (oral) | Reduced demyelination, increased axon numbers | [6] |
AS-604850 remains a foundational tool for validating PI3Kγ as a target in immune-oncology and inflammatory diseases. Its pharmacophore informed next-generation inhibitors now in clinical evaluation for cancers and autoimmune conditions [2] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7